(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride
Overview
Description
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the first position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Methylation: The methyl group is introduced at the first position through a methylation reaction using methyl iodide or a similar methylating agent.
Amine Introduction: The amine group is introduced at the fourth position through a nucleophilic substitution reaction using an appropriate amine source.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the fluorination, methylation, and amine introduction reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Compounds with substituted fluorine or amine groups.
Scientific Research Applications
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Fluoro-1-methylpiperidine: Lacks the amine group at the fourth position.
(3S,4R)-3-Fluoro-1-methylpiperidin-4-ol: Contains a hydroxyl group instead of an amine group at the fourth position.
(3S,4R)-3-Fluoro-1-methylpiperidin-4-thiol: Contains a thiol group instead of an amine group at the fourth position.
Uniqueness
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is unique due to the presence of both the fluorine atom and the amine group in specific positions on the piperidine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKNKNLDNWJGD-KXSOTYCDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)F)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)F)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2306246-40-0 | |
Record name | (3S,4R)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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